molecular formula C5H8N4O B12291436 4-Amino-N-methyl-1H-pyrazole-3-carboxamide CAS No. 906087-50-1

4-Amino-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B12291436
CAS No.: 906087-50-1
M. Wt: 140.14 g/mol
InChI Key: IKUXWJQLDIZYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C8H14N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1-methylpyrazole with a carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide
  • 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-

Uniqueness

4-Amino-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various bioactive compounds makes it valuable in medicinal chemistry .

Properties

CAS No.

906087-50-1

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

4-amino-N-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C5H8N4O/c1-7-5(10)4-3(6)2-8-9-4/h2H,6H2,1H3,(H,7,10)(H,8,9)

InChI Key

IKUXWJQLDIZYKD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=NN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.